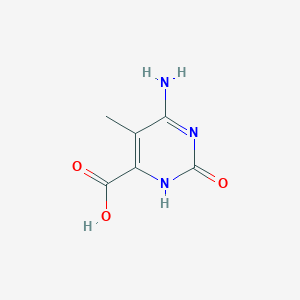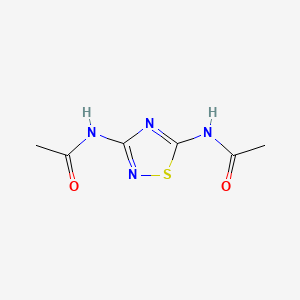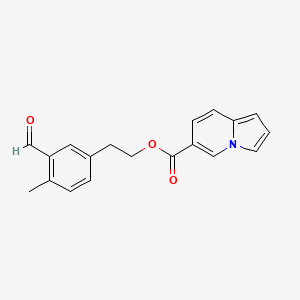![molecular formula C17H29NO4 B12931456 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. The compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butoxycarbonyl)amino)spiro[55]undecane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include di-tert-butyl dicarbonate for Boc protection and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc-protected amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its spirocyclic structure and Boc-protected amine group make it a valuable building block for the development of new compounds .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under mild conditions, allowing the compound to participate in various biochemical pathways. The spirocyclic core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane-2-carboxylic acid: This compound shares the spirocyclic core but lacks the Boc-protected amine group.
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group
Uniqueness
The uniqueness of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid lies in its combination of a spirocyclic core and a Boc-protected amine group. This combination provides a versatile platform for chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C17H29NO4 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-13-6-9-17(10-7-13)8-4-5-12(11-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
VHGACKBOLVGGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCCC(C2)C(=O)O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)
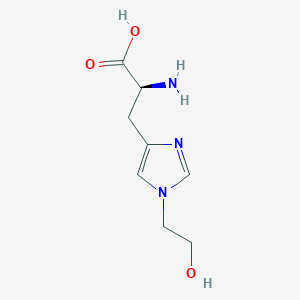

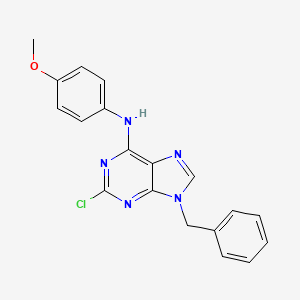
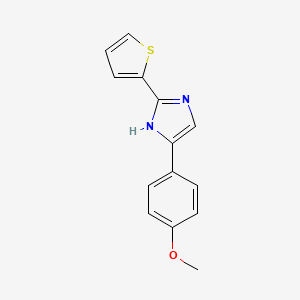
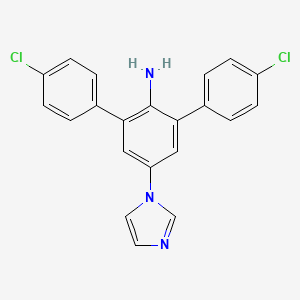
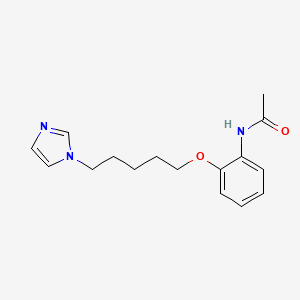
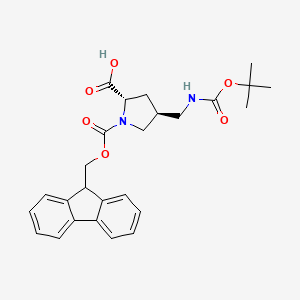

![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
